Aroclor 1254

描述

Polychlorinated biphenyls are mixtures of up to 209 individual chlorinated compounds (known as congeners). There are no known natural sources of PCBs. PCBs are either oily liquids or solids that are colorless to light yellow. Some PCBs can exist as a vapor in air. PCBs have no known smell or taste. Many commercial PCB mixtures are known in the U. S. by the trade name Aroclor. PCBs have been used as coolants and lubricants in transformers, capacitors, and other electrical equipment because they don't burn easily and are good insulators. The manufacture of PCBs was stopped in the U. S. in 1977 because of evidence they build up in the environment and can cause harmful health effects. Products made before 1977 that may contain PCBs include old fluorescent lighting fixtures and electrical devices containing PCB capacitors, and old microscope and hydraulic oils.

A mixture of polychlorinated biphenyls that induces hepatic microsomal UDP-glucuronyl transferase activity towards thyroxine.

作用机制

Target of Action

Aroclor 1254, a commercial mixture of polychlorinated biphenyls (PCBs), primarily targets the aryl hydrocarbon receptor (AhR) and other transcription factors . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in the transcription of many genes, thereby inducing a regulatory gene network .

Mode of Action

This compound has the ability to activate the AhR and other transcription factors . Upon activation, these transcription factors bind to specific DNA-binding elements, initiating the transcriptional activation of targeted genes . This interaction results in altered transcription factor expression, enabling the activation of promoters of many genes . Notably, this compound also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in animals such as sheep and pigs . . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of this compound can vary among its different components, impacting its bioavailability.

Result of Action

The action of this compound leads to various molecular and cellular effects. It impairs the development of ovarian follicles by inducing the apoptosis of granulosa cells . In the brain, it alters central and peripheral vasopressin release in response to dehydration . In the intestines of zebrafish, this compound exposure results in inflammation and oxidative stress . Moreover, it disturbs intestinal metabolites and intestinal microflora .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Its environmental toxicity and classification as a persistent organic pollutant led to its production being banned . Due to its use as a coolant in electric transformers, pcbs still persist in built environments . The impact of these environmental factors on the action of this compound is an area of ongoing research.

生化分析

Biochemical Properties

Aroclor 1254 is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to reduce cell viability and induce overproduction of intracellular reactive oxygen species in a dose-dependent manner . This interaction with cellular biomolecules can disrupt normal biochemical reactions and lead to various adverse effects .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to reduce calcium homeostasis, osteoblast differentiation, and bone formation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it has been found to reduce the expression of the DNA repair genes OGG1 and APEX1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been reported to cause significant alterations in cell organelles such as mitochondria, the endo-lysosomal system, and endoplasmic reticulum over time . Additionally, it has been found to affect the stability and degradation of the product, as well as its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that exposure to different doses of this compound can lead to a significant decrease in outgrowth potential and abnormal spindle configurations . High doses can also lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, it has been found to cause inflammation and oxidative stress in the intestines of zebrafish, leading to significant changes in intestinal microbiota and tissue metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation . For example, it has been found to accumulate inside various cell organelles such as lysosomes, mitochondria, and nuclei .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied. It has been found to be localized in various subcellular compartments or organelles . For instance, it has been observed in mitochondria and autophagic lysosomes, where it can cause significant alterations .

生物活性

Aroclor 1254 is a commercial mixture of polychlorinated biphenyls (PCBs) that has been extensively studied due to its widespread environmental presence and potential health impacts. This article summarizes the biological activity of this compound, focusing on its effects on reproductive health, liver toxicity, and mechanisms of action.

Overview of this compound

This compound consists of more than 60 different PCB congeners, characterized by varying degrees of chlorination. It has been used in various industrial applications, including electrical equipment and hydraulic fluids. However, due to its persistence in the environment and associated health risks, its use has been largely banned.

Effects on Reproductive Health

Case Study: Oocyte Maturation in Mice

A study investigated the effects of this compound on oocyte maturation in female ICR mice. Mice were treated with doses of 12.5, 25, and 50 mg/kg every 72 hours for nine days. The results showed:

- Decreased Oocyte Activation : The percentage of activated oocytes significantly decreased with higher doses of this compound (Table 1).

- Increased Apoptosis : There was a notable increase in apoptosis within cumulus cells post-exposure.

- Abnormal Spindle Configurations : Oocytes exhibited abnormal spindle morphology, indicating potential developmental issues.

| Dose (mg/kg) | Percentage Activated Oocytes |

|---|---|

| Control | 90% |

| 12.5 | 85% |

| 25 | 65% |

| 50 | 40% |

These findings suggest that exposure to this compound may adversely affect female fertility and developmental potential due to impaired oocyte maturation and increased cell death .

Hepatotoxicity

Study on Rat Liver Toxicity

Research conducted on male F344 rats fed diets containing this compound for two years revealed significant hepatotoxic effects:

- Histopathological Changes : The study noted a dose-related increase in focal lesions within the liver.

- Oxidative Stress : this compound exposure led to increased lipid peroxidation and elevated levels of reactive oxygen species (ROS), which are indicative of oxidative stress.

The study concluded that this compound could induce significant liver damage characterized by histological alterations and metabolic dysfunctions .

Endocrine Disruption

This compound has been shown to disrupt endocrine function by inhibiting testosterone production in Leydig cells:

- Inhibition of Steroidogenic Enzymes : Exposure resulted in decreased expression of key enzymes involved in testosterone biosynthesis, such as cytochrome P450scc and StAR protein.

- Increased Oxidative Stress : The treatment also elevated markers of oxidative stress, further compromising cellular function.

This disruption can lead to impaired reproductive health and increased susceptibility to reproductive cancers .

Cancer Risk

Induction of Intestinal Metaplasia

Long-term exposure to this compound has been linked to an increased risk of cancer. In studies involving rats, dietary exposure resulted in a significant incidence of intestinal metaplasia and adenocarcinoma in the stomach:

科学研究应用

Toxicological Studies

Aroclor 1254 has been extensively investigated for its toxicological effects, particularly in animal models.

- Carcinogenicity : Long-term studies in F344 rats have shown that ingestion of this compound leads to a dose-dependent increase in gastric lesions, including intestinal metaplasia and adenocarcinoma. In control specimens, the incidence of stomach lesions was 6%, while it increased to 10%, 17%, and 35% in rats fed diets containing 25, 50, or 100 ppm of this compound, respectively .

- Reproductive Toxicity : Research indicates that exposure to this compound affects oocyte maturation in mice. Oocytes exposed to varying doses exhibited abnormal spindle configurations and increased apoptosis in cumulus cells. The study highlighted a significant decrease in outgrowth potential associated with higher doses of this compound .

- Immunotoxicity : this compound has been shown to influence immune function. In studies involving mallard ducks, exposure resulted in significant changes to hepatic microsomal enzyme activities without affecting immune function directly . This suggests a complex interaction between PCB exposure and immune system responses.

Environmental Remediation

The degradation of this compound in contaminated environments is a significant area of research.

- Biodegradation : Studies have demonstrated that indigenous organohalide-respiring bacteria can effectively dechlorinate this compound, resulting in the reduction of toxicity. For instance, dechlorination rates varied significantly across different sediment microcosms, with rates recorded at 15.3×10⁻³ Cl/day for one site . This process not only detoxifies the compound but also facilitates its further degradation by aerobic bacteria.

Endocrine Disruption Studies

This compound is recognized for its potential as an endocrine disruptor.

- Gene Expression Effects : Research has shown that this compound can alter mRNA stability and polyadenylation processes in rat prostate cultures, potentially contributing to increased cancer susceptibility . These findings underscore the need for further studies on how PCBs affect gene regulation and endocrine functions.

Oxidative Stress Research

The compound has been linked to oxidative stress in various cell types.

- Cell Viability : In vitro studies indicated that exposure to this compound significantly reduces cell viability while increasing reactive oxygen species (ROS) levels in osteoblast cells. The oxidative stress induced by Aroclor exposure correlates with decreased calcium homeostasis and impaired bone formation .

Data Summary Table

Case Studies

- Long-term Exposure Study : F344 rats were fed diets containing this compound over two years, leading to significant findings regarding gastric lesions and cancer development.

- In Vivo Oocyte Maturation Study : Mice exposed to various doses of Aroclor demonstrated critical insights into reproductive health impacts, showcasing the compound's potential role in infertility issues.

- Anaerobic Dechlorination Study : This research highlighted the varying effectiveness of different microbial communities in degrading this compound across contaminated sites, emphasizing the importance of local biogeochemistry.

化学反应分析

Anaerobic Microbial Dechlorination

Aroclor 1254 undergoes reductive dechlorination in anaerobic environments, primarily mediated by organohalide-respiring bacteria. This process involves the selective removal of chlorine atoms from meta and para positions, leading to less chlorinated, less toxic congeners.

Key Findings:

-

Dechlorination Rates :

-

Congener Shifts :

Dechlorination preferentially removes doubly flanked meta and para chlorines, producing lower-chlorinated biphenyls such as 2,2′,4-trichlorobiphenyl (TCB) and 2,2′,4,4′-tetrachlorobiphenyl. Type 2 this compound (high in coplanar PCBs and polychlorinated dibenzofurans [PCDFs]) shows enhanced toxicity persistence compared to Type 1 .

Thermal Decomposition

This compound exhibits thermal stability up to 315°C but decomposes at higher temperatures, forming hazardous byproducts.

Critical Data:

-

Decomposition Products :

Toxicological Impact :

Thermal degradation of Type 2 this compound releases PCB 126, a coplanar congener with toxicity 3–5× higher than typical Type 1 mixtures .

Environmental Partitioning and Volatilization

The chlorination degree of this compound governs its environmental reactivity:

Homolog Distribution Shift :

Airborne this compound exhibits 20–30% fewer penta- and hexa-chlorinated biphenyls compared to source materials due to volatilization-driven selectivity .

属性

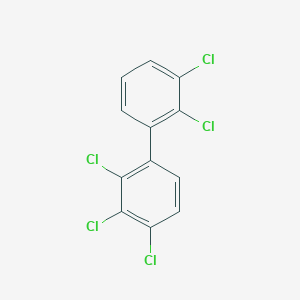

IUPAC Name |

1,2,3-trichloro-4-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-3-1-2-6(10(8)15)7-4-5-9(14)12(17)11(7)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGNBQPSMWGAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274189 | |

| Record name | 2,2',3,3',4-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale-yellow, viscous liquid or solid (below 50 degrees F) with a mild, hydrocarbon odor; [NIOSH], LIGHT YELLOW VISCOUS LIQUID., Colorless to pale-yellow, viscous liquid or solid (below 50 °F) with a mild, hydrocarbon odor. | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Distillation range 365-390 °C, 689-734 °F | |

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

222 °C, >286 °F | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Solubility in water varies because Aroclors are variable mixtures., In water, 70 ppb, In water, 12 ug/L at 25 °C, In water: 0.01 ppm, For more Solubility (Complete) data for Aroclor 1254 (6 total), please visit the HSDB record page., Solubility in water: none, Insoluble | |

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.495 at 65 °C/4 °C; 1505 at 15.5 °C/4 °C, Relative density (water = 1): 1.5, 1.3-1.8, (77 °F): 1.38 | |

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.000077 [mmHg], 7.71X10-5 mm Hg at 25 °C (avg), Vapor pressure, Pa at 25 °C: 0.01, 0.00006 mmHg | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

... This article reviews the current literature on endocrine-disrupting chemical (EDC) effects on the neuroendocrine system, particularly at the level of hypothalamic gonadotropin-releasing hormone (GnRH) neurons, the key cells involved in the regulation of reproductive function. The focus of this article is on two polychlorinated biphenyl mixtures (Aroclor 1221, Aroclor 1254) and two organochlorine pesticides (methoxychlor and chlorpyrifos). Some experimental data are presented for each of the four urban environmental toxicants on GnRH cells in vitro and in vivo. The results of in vitro experiments indicate that all four of the toxicants profoundly affect hypothalamic GnRH gene expression, cell survival, and neurite outgrowth, demonstrating direct effects of EDCs on a GnRH cell line. In in vivo experiments, three of the toxicants (Aroclor 1221, methoxychlor, and chlorpyrifos) caused significant alterations in GnRH mRNA levels in female rats. Both the in vitro and in vivo findings support the novel concept of chlorpyrifos as an EDC. The results, taken together with the literature, support the hypothesis that the neuroendocrine axis, and specifically GnRH neurons, are sensitive to urban environmental toxicants, and that reproductive and neurologic effects of EDCs may be mediated at this level of the hypothalamic-pituitary-gonadal axis., ... Previous reports indicate that polychlorinated biphenyl (PCB) congeners in vitro perturbed cellular Ca2+ homeostasis and protein kinase C (PKC) translocation ... The structure-activity relationship (SAR) of 3 PCB mixtures, 24 PCB congeners, and 1 dibenzofuran /have now been studied/ for their effects on PKC translocation by measuring (3)H-phorbol ester ((3)H-PDBu) binding in cerebellar granule cells (7 days in culture). All the PCB mixtures studied increased (3)H-PDBu binding significantly and in a concentration-dependent manner. However, Aroclor 1016 and Aroclor 1254 were more potent than Aroclor 1260. Of the 24 congeners studied, di-ortho congeners such as 2,2',5,5'-tetrachlorobiphenyl (-TeCB), 2,2',4,6,6'-pentachlorobiphenyl (-PeCB), 2,2',4,6-TeCB, and 2,2'-dichlorobiphenyl (-DCB) were the most potent (E50 = 28-43 uM) while non-ortho congeners such as 3,3',4,4'-TeCB and 3,3',4,4'5-PeCB were not effective. The potential contaminant of PCB mixtures, 1,2,3,7,8-pentachlorodibenzofuran had no significant effect on (3)H-PDBu binding. The SAR among these congeners revealed: (i) congeners with ortho-chlorine substitution such as 2,2'-DCB (EC50 = 43 +/- 3 uM) or ortho-lateral (meta, para) chlorine substitution such as 2,2',5,5'-TeCB (EC50 = 28 +/- 3 uM) and 2,2'4,6-TeCB (E50 = 41 +/- 6 uM) were most potent; (ii) congeners with only para-substitution such as 4,4'-DCB or high lateral content in the absence of ortho-substitution such as 3,3',4,4',5,5'-HCB were not effective; and (iii) increased chlorination was not clearly related to the effectiveness of these congeners, although hexa- and heptachlorination was less effective than di- and tetrachlorination. Low lateral substitution, especially without para-substitution, or lateral content in the presence of ortho-substitution, may be the most important structural requirement for the in vitro activity of these PCB congeners in neuronal preparations., Aroclor 1248 (2 mg/kg /day) and 1254 (5 mg/kg/day) produced 3-methylcholanthrene-type of mixed-function oxidase induction in livers of adult female cynomolgus monkeys after 69-122 days when animals were moribund. Administration ip at a concentration of 1000 mg/kg produced a mixed pattern of induction in mouse liver 66 hr after treatment, (including a 3-methylcholanthrene-type induction). The same dose of Aroclor 1016 did not produce 3-methylcholanthrene-type enzyme induction in mice. Results in monkeys are consistent with hypothesis that PCB isomers capable of inducing aryl hydrocarbon hydroxylase and causing a blue shift in cytochrome peak are associated with increased toxicity. However, the lack of response with Aroclor 1016 in mice suggested that the reported toxicity of Aroclor 1016 to infant monkeys may not result from isomers producing a 3-methylcholanthrene-like effect., Ability of Aroclor 1254 to promote enzyme-altered foci was determined in initiation/promotion bioassay in rat liver. Initiation was accomplished in rats that received a 2/3 partial hepatectomy followed in 24 hr by diethylnitrosamine (DENA). Aroclor 1254 was admin to each rat 7, 28, and 49 days after the DENA, and some rats were killed 21 days after each dose of Aroclor. Liver of rats that received Aroclor 1254 on either day 7 or on day 28 contained in increased level of gamma-glutamyltranspeptidase. Aroclor 1254 enhanced the appearance of enzyme-altered foci after only a single oral dose., For more Mechanism of Action (Complete) data for Aroclor 1254 (18 total), please visit the HSDB record page. | |

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Chlorinated dibenzofurans /tetra-, penta-, and hexa-PDCFs/ were identified in all Aroclor preparations /1248, 1254, 1260/ except Aroclor 1016/ at levels from 0.8 to 2 ppm/, Polychlorinated napthalenes have also been identified in Aroclor 1254., The PCDF levels are (in ppm): Cl3, 0.063; Cl4, 0.1-0.2; Cl5, 0.2-0.4; Cl6, 0.9-1.4; Cl7, 0.96., Toxic PCDF levels in ppm: 2,3,7,8-Cl4, 0.053; 1,2,3,4,8-/1,2,3,7,8,- TCDF, 0.9; 2,3,4,7,8-PECDF,0.49; 1,2,3,4,7,9-/1,2,3,4,7,8-HXCDF, 2.5; 1,2,3,6,7, 8-TCDF, 0.9; 2,3,4,7,8-HXCDF, 0.13., Analysis of the technical PCB, Aroclor 1254 revealed the presence of a series of brominated contaminants. | |

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow, viscous liquid, Colorless to pale-yellow, viscous liquid or solid (below 50 degrees F) | |

CAS No. |

52663-62-4, 11097-69-1 | |

| Record name | PCB 82 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aroclor 1254 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011097691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PCB 1254 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88Z0CKE07W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

50 °F | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。